4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole
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Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole is a chemical compound that features a unique structure combining a dihydrobenzo dioxin moiety with an imidazole ring
Preparation Methods
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole typically involves several steps:
Starting Material: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl as the starting material.
Alkylation: The phenolic hydroxyl group of the starting material is alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing side reactions.
Chemical Reactions Analysis
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol and chloroform.
Major products formed from these reactions include oxidized or reduced derivatives and substituted imidazole compounds.
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an immunomodulator and anticancer agent.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer progression, thereby exerting its anticancer effects . The pathways involved include the modulation of signaling pathways like Wnt/β-catenin .
Comparison with Similar Compounds
Similar compounds to 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin moiety but differ in their functional groups.
1,3,4-Oxadiazole derivatives: These compounds have a five-membered ring with nitrogen and oxygen atoms, offering different reactivity and applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-11(15-4-3-14-10)5-8(1)9-6-12-7-13-9/h1-2,5-7H,3-4H2,(H,12,13) |
InChI Key |
YOLMYBDJHDLKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CN=CN3 |
Origin of Product |
United States |
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